molecular formula C22H19N3O2S2 B10857001 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide

Cat. No.: B10857001
M. Wt: 421.5 g/mol
InChI Key: AJJBGZJAGZSMJI-UHFFFAOYSA-N
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Description

HP210 is a selective glucocorticoid receptor modulator. It is known for its ability to inhibit the messenger ribonucleic acid expression of interleukin-1 beta and interleukin-6. This compound has shown potential in the study of inflammation-related diseases due to its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HP210 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the reaction of a substituted benzene ring with a suitable reagent to form the core structure.

    Functional Group Introduction: The core structure is then modified by introducing various functional groups through reactions such as halogenation, nitration, and sulfonation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain HP210 in its pure form.

Industrial Production Methods

In an industrial setting, the production of HP210 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

HP210 undergoes several types of chemical reactions, including:

    Oxidation: HP210 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of HP210 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: HP210 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HP210 can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

HP210 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation-related diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

HP210 exerts its effects by modulating the glucocorticoid receptor. It binds to the receptor and inhibits the expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6. This leads to a reduction in inflammation and other related symptoms. The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway .

Comparison with Similar Compounds

HP210 is unique in its selective modulation of the glucocorticoid receptor. Similar compounds include:

    Dexamethasone: A potent glucocorticoid receptor agonist with strong anti-inflammatory effects.

    Prednisolone: Another glucocorticoid receptor agonist used in the treatment of various inflammatory conditions.

    Mifepristone: A glucocorticoid receptor antagonist with applications in both medicine and research.

HP210 stands out due to its selective modulation, which allows for targeted therapeutic effects with potentially fewer side effects compared to other glucocorticoid receptor modulators .

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

AJJBGZJAGZSMJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S

Origin of Product

United States

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